molecular formula C9H18N2O2S B13035206 4-(Piperidin-3-yl)thiomorpholine1,1-dioxide

4-(Piperidin-3-yl)thiomorpholine1,1-dioxide

Katalognummer: B13035206
Molekulargewicht: 218.32 g/mol
InChI-Schlüssel: FGVBQHIMNQYWHB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Piperidin-3-yl)thiomorpholine1,1-dioxide is a heterocyclic compound that contains both piperidine and thiomorpholine moieties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Piperidin-3-yl)thiomorpholine1,1-dioxide typically involves the reaction of piperidine derivatives with thiomorpholine derivatives under specific conditions. One common method involves the use of piperidine and thiomorpholine in the presence of oxidizing agents to form the desired compound . The reaction conditions often include controlled temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product . The use of automated systems and advanced purification techniques such as chromatography can further enhance the efficiency of industrial production.

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other piperidine and thiomorpholine derivatives, such as 4-(Piperidin-4-yl)thiomorpholine1,1-dioxide and 4-(Piperidin-1-yl)thiomorpholine1,1-dioxide .

Uniqueness

4-(Piperidin-3-yl)thiomorpholine1,1-dioxide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C9H18N2O2S

Molekulargewicht

218.32 g/mol

IUPAC-Name

4-piperidin-3-yl-1,4-thiazinane 1,1-dioxide

InChI

InChI=1S/C9H18N2O2S/c12-14(13)6-4-11(5-7-14)9-2-1-3-10-8-9/h9-10H,1-8H2

InChI-Schlüssel

FGVBQHIMNQYWHB-UHFFFAOYSA-N

Kanonische SMILES

C1CC(CNC1)N2CCS(=O)(=O)CC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.